4-(2-chloroethyl)-1H-pyrazole
Overview
Description
4-(2-Chloroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the 2-chloroethyl group attached to the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
4-(2-Chloroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl-pyrazole, thiocyanatoethyl-pyrazole, and methoxyethyl-pyrazole.
Oxidation: Products include pyrazole carboxylic acids and pyrazole aldehydes.
Reduction: Products include ethyl-pyrazole and other reduced derivatives.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)morpholine
- Bis(2-chloroethyl)sulfide
- 4-(2-Chloroethyl)phenylamine
Comparison
4-(2-Chloroethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. For example, bis(2-chloroethyl)sulfide, also known as mustard gas, is a potent alkylating agent with significant toxicity, whereas this compound has a more targeted mechanism of action and is less toxic. The presence of the pyrazole ring also allows for greater versatility in chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
4-(2-chloroethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGYVEMTQPFYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597788 | |
Record name | 4-(2-Chloroethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438475-37-7 | |
Record name | 4-(2-Chloroethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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